Ammonium acrylate

説明

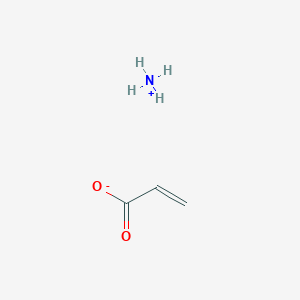

Structure

3D Structure of Parent

特性

IUPAC Name |

azane;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYZIPODULRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-03-6, 28214-57-5, 79-10-7 (Parent) | |

| Record name | Ammonium polyacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ammonium acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10604-69-0 | |

| Record name | Ammonium acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Ammonium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate (C₃H₇NO₂) is the ammonium salt of acrylic acid. It is a key monomer in the synthesis of polyacrylates and various copolymers. A thorough understanding of its chemical properties is essential for its effective use in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery. This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and key reaction pathways.

Core Chemical Properties

The chemical and physical properties of this compound monomer are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| Appearance | Colorless liquid or white to pale yellow solid | [2][3] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 141 °C at 760 mmHg | [2] |

| Density | 1.063 g/cm³ | [2] |

| CAS Number | 10604-69-0 | [1] |

Table 2: Solubility Profile of this compound Monomer

| Solvent | Solubility | Reference/Rationale |

| Water | Highly soluble | [3] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Acetone | Slightly soluble to insoluble | Based on the solubility of similar acrylate monomers[] |

| Toluene | Insoluble | Based on the polar, salt-like nature of the monomer. |

| Hexane | Insoluble | Based on the polar, salt-like nature of the monomer. |

Table 3: Reactivity and Stability of this compound

| Property | Description | Reference |

| pKa | The pKa of the parent acrylic acid is approximately 4.25. The pKa of the ammonium cation is approximately 9.25. This indicates that in aqueous solution, this compound exists as a salt of a weak acid and a weak base. | [6] |

| Reactivity | Highly prone to hazardous polymerization, especially when heated or exposed to light. It is a key monomer in free-radical polymerization. Incompatible with strong oxidizing agents, strong bases, and amines. | [7] |

| Stability | Considered unstable as it can readily polymerize. Commercial preparations may contain inhibitors such as p-methoxyphenol to prevent premature polymerization. It is also reported to be sensitive to light and air. | [7] |

| Decomposition | Upon heating, it is expected to decompose. While specific data for the monomer is limited, thermal decomposition of acrylate polymers suggests the release of carbon monoxide, carbon dioxide, and various organic fragments. | [8][9] |

Synthesis and Reaction Pathways

Synthesis of this compound

This compound is typically synthesized through the neutralization of acrylic acid with ammonia. An alternative method involves the enzymatic hydrolysis of acrylonitrile.

Caption: Synthesis of this compound from acrylic acid and ammonia.

Free-Radical Polymerization of this compound

The most significant reaction of this compound is its polymerization to form ammonium polyacrylate. This typically proceeds via a free-radical mechanism involving initiation, propagation, and termination steps.

Caption: The three key stages of free-radical polymerization.

Experimental Protocols

Synthesis of this compound Monomer (Laboratory Scale)

Objective: To synthesize this compound by the neutralization of acrylic acid with ammonium hydroxide.

Materials:

-

Acrylic acid (inhibited)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Dropping funnel

Procedure:

-

In a beaker placed in an ice bath, add a calculated amount of deionized water.

-

With continuous stirring, slowly add a known quantity of acrylic acid to the water. The dilution should be performed in an ice bath to manage the exothermic reaction.

-

Calibrate the pH meter.

-

Slowly add ammonium hydroxide solution dropwise from a dropping funnel to the acrylic acid solution. Monitor the temperature and maintain it below 30 °C.

-

Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches 7.0-7.5.

-

The resulting solution is an aqueous solution of this compound. It should be stored with an inhibitor and protected from light and heat to prevent polymerization.

Determination of pKa of the Acrylate Moiety

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound using potentiometric titration.

Materials:

-

This compound solution

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If the initial pH is neutral or basic, first titrate with the standardized HCl solution to protonate all the acrylate anions. Record the volume of HCl added and the corresponding pH values.

-

Once the pH is in the acidic range (e.g., below 3), titrate the solution with the standardized NaOH solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition.

-

Continue the titration past the equivalence point (a sharp change in pH).

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the graph (the steepest point of the curve).

-

The pKa is the pH at half the volume of the equivalence point.

Free-Radical Polymerization of this compound

Objective: To synthesize ammonium polyacrylate from this compound monomer using a free-radical initiator.

Materials:

-

This compound solution

-

Ammonium persulfate (initiator)

-

Deionized water

-

Nitrogen or argon gas source

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an aqueous solution of this compound at the desired concentration (e.g., 20-40 wt%).

-

Transfer the monomer solution to the three-neck flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stirrer.

-

Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. Oxygen inhibits free-radical polymerization.

-

In a separate container, dissolve a calculated amount of ammonium persulfate in deionized water. The amount of initiator will depend on the desired molecular weight of the polymer.

-

While maintaining the inert atmosphere, heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C).

-

Once the temperature is stable, add the initiator solution to the flask.

-

Continue stirring and maintain the temperature for a set period (e.g., 2-4 hours). An increase in viscosity will be observed as the polymerization proceeds.

-

After the reaction is complete, cool the flask to room temperature. The resulting viscous solution or gel is the ammonium polyacrylate.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions. It can be irritating to the skin and eyes. Due to its propensity to undergo hazardous polymerization, it should be stored in a cool, dark place and always with an appropriate inhibitor. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, including its physical characteristics, solubility, and reactivity. The provided synthesis and polymerization pathways, along with the experimental protocols, offer a practical framework for researchers and scientists working with this important monomer. A clear understanding of these properties is fundamental to leveraging this compound in the development of new materials and technologies.

References

- 1. This compound | C3H4O2.H3N | CID 161596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]

- 4. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. polymersource.ca [polymersource.ca]

- 7. radtech.org [radtech.org]

- 8. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ammonium Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Ammonium acrylate, a key monomer in the production of a wide range of polymers, finds critical applications in industries from personal care and coatings to drug delivery and water treatment. The synthesis of high-purity this compound is paramount to ensuring the desired properties and performance of the final polymeric materials. This technical guide provides an in-depth overview of the core methods for synthesizing this compound monomer, complete with experimental protocols, comparative data, and process visualizations.

Core Synthesis Methodologies

Two primary methodologies dominate the synthesis of this compound monomer: the enzymatic hydrolysis of acrylonitrile and the direct neutralization of acrylic acid with ammonia. Each method presents a unique set of advantages and considerations in terms of reaction conditions, yield, purity, and environmental impact.

Enzymatic Hydrolysis of Acrylonitrile

This biocatalytic approach offers a highly specific and efficient route to this compound, yielding a product with exceptionally low levels of impurities, particularly residual acrylonitrile. The process leverages enzymes with high nitrilase activity.

Reaction Pathway:

The enzymatic process involves the direct conversion of acrylonitrile to this compound in an aqueous medium.

Caption: Enzymatic hydrolysis of acrylonitrile to this compound.

Experimental Protocol:

A typical batch process for the enzymatic synthesis of this compound is as follows[1]:

-

Reactor Setup: A suitable reactor is charged with water and acrylonitrile. The initial concentration of acrylonitrile is typically managed to be around 1.2 wt%.

-

Enzyme Introduction: An enzyme preparation with high nitrilase activity is introduced into the reactor. The enzyme should ideally have a low Michaelis constant (Km) for acrylonitrile (below 500 µM) and a high inhibition constant (Ki) for this compound (above 100,000 µM) to ensure high conversion even at high product concentrations[1].

-

Reaction Conditions: The hydrolysis is allowed to proceed at a controlled temperature, for instance, 20°C[1]. The pH of the reaction mixture is maintained within the optimal range for the enzyme's activity.

-

Monitoring and Acrylonitrile Feed: The concentration of acrylonitrile is monitored. As it is consumed and its concentration drops to a predetermined level (e.g., 0.9 wt%), additional acrylonitrile is fed into the reactor to maintain the reaction rate[1].

-

Reaction Completion and Product Recovery: The reaction is considered complete when the acrylonitrile concentration falls below a target threshold, typically less than 0.2%[1]. The resulting aqueous solution contains a high concentration of this compound (often exceeding 30% and can be as high as 46 wt%) and is then recovered from the reactor[1].

Quantitative Data Summary:

| Parameter | Value | Reference |

| Initial Acrylonitrile Concentration | ~1.2 wt% | [1] |

| Final Acrylonitrile Concentration | < 0.2 wt% | [1] |

| Final this compound Conc. | > 30 wt% (up to 46 wt%) | [1] |

| Enzyme Km (for acrylonitrile) | < 500 µM | [1] |

| Enzyme Ki (for this compound) | > 100,000 µM | [1] |

| Reaction Temperature | 20°C | [1] |

Direct Neutralization of Acrylic Acid

This classical chemical synthesis route involves the acid-base reaction between acrylic acid and an ammonium source, typically ammonia gas or ammonium hydroxide. It is a straightforward and scalable method.

Reaction Pathway:

The process involves the direct neutralization of acrylic acid with ammonia in an aqueous medium.

Caption: Direct neutralization of acrylic acid with ammonia.

Experimental Protocol:

A procedure for the synthesis of this compound via direct neutralization is described as follows[2]:

-

Reaction Medium Preparation: An aqueous saturated solution of this compound is used as the initial reaction medium.

-

Reactant Addition: Acrylic acid is introduced into the reaction vessel. Gaseous ammonia is then added in at least a stoichiometric amount. The molar ratio of acrylic acid to ammonia is typically in the range of 1:1 to 1:2[2].

-

Temperature Control: The reaction is exothermic, and the temperature is maintained at or below room temperature (between 5 and 20°C) through cooling[2].

-

Crystallization and Recovery: Upon completion of the reaction, the solution is cooled further, for instance to -15°C, to induce the crystallization of this compound as colorless needles[2]. The crystalline product is then separated from the mother liquor by suction filtration and dried under vacuum at a low temperature (e.g., 30°C)[2].

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactant Molar Ratio (Acid:Ammonia) | 1:1 to 1:2 | [2] |

| Reaction Temperature | 5 - 20°C | [2] |

| Crystallization Temperature | -15°C | [2] |

| Drying Temperature | 30°C (vacuum) | [2] |

Comparative Analysis of Synthesis Methods

| Feature | Enzymatic Hydrolysis | Direct Neutralization |

| Purity | High, very low residual acrylonitrile[1] | Purity depends on reactant quality and purification |

| Reaction Conditions | Mild (e.g., 20°C) | Low temperature required to control exotherm |

| Byproducts | Minimal | Water is the primary byproduct |

| Scalability | Potentially complex due to enzyme handling | Straightforward and highly scalable |

| Environmental Impact | "Green" process with biodegradable catalyst | Relies on petrochemical-derived acrylic acid |

| Cost | Enzyme cost can be a significant factor | Generally a cost-effective method |

Logical Workflow for Method Selection

The choice between these synthesis methods depends on the specific requirements of the application. The following diagram illustrates a decision-making workflow.

Caption: Decision workflow for selecting a synthesis method.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ammonium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium acrylate, the salt of acrylic acid and ammonia, is a versatile monomer used in the synthesis of a wide range of polymers with applications in various fields, including the pharmaceutical industry. A thorough understanding of its molecular structure and bonding is crucial for controlling polymerization processes and designing materials with specific properties. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic analysis of this compound. It includes detailed experimental protocols for its synthesis and characterization, along with tabulated quantitative data on its structural parameters.

Introduction

This compound (C₃H₇NO₂) is an ionic compound consisting of an ammonium cation (NH₄⁺) and an acrylate anion (CH₂=CHCOO⁻). Its chemical IUPAC name is azanium prop-2-enoate.[1] The molecule's bifunctionality, with a polymerizable vinyl group and an ionic carboxylate group, makes it a valuable building block for functional polymers. The ionic nature of the this compound bond influences the monomer's solubility, reactivity, and the properties of the resulting polymers.

Molecular Structure and Bonding

The overall structure of this compound is defined by the ionic bond between the positively charged ammonium cation and the negatively charged acrylate anion.

The Ammonium Cation (NH₄⁺)

The ammonium cation possesses a tetrahedral geometry. The central nitrogen atom is bonded to four hydrogen atoms with equivalent single covalent bonds. This arrangement results from the sp³ hybridization of the nitrogen atom. The positive charge is delocalized over the entire ion.

The Acrylate Anion (CH₂=CHCOO⁻)

The acrylate anion is a planar molecule. The carboxylate group exhibits resonance, leading to the delocalization of the negative charge over the two oxygen atoms. This resonance results in the two carbon-oxygen bonds having characteristics intermediate between a single and a double bond. The vinyl group (CH₂=CH-) is conjugated with the carboxylate group, which influences the electron distribution across the molecule.

Ionic Bonding

The primary interaction between the ammonium and acrylate ions is electrostatic attraction. In the solid state, these ions are arranged in a crystal lattice. In solution, particularly in polar solvents like water, the ions are solvated.

Quantitative Structural Data

Due to the lack of a publicly available crystal structure for this compound, the following tables present a combination of theoretical data for the individual ions and experimental data from closely related compounds.

Bond Lengths

| Bond | Ion | Theoretical/Experimental | Bond Length (Å) |

| N-H | Ammonium (NH₄⁺) | Theoretical | ~1.03 |

| C=C | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~1.35 |

| C-C | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~1.46 |

| C-O | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~1.26 |

Note: The bond lengths for the acrylate anion are based on Density Functional Theory (DFT) calculations of the isolated anion, as a definitive crystal structure for this compound is not available. These values may vary slightly in the solid state due to crystal packing forces.

Bond Angles

| Bond Angle | Ion | Theoretical/Experimental | Bond Angle (°) |

| H-N-H | Ammonium (NH₄⁺) | Theoretical | 109.5 |

| H-C-H | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~117 |

| H-C-C | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~121 |

| C-C=C | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~122 |

| O-C-O | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~125 |

| C-C-O | Acrylate (CH₂=CHCOO⁻) | DFT (Calculated) | ~117.5 |

Note: The bond angles for the acrylate anion are based on Density Functional Theory (DFT) calculations of the isolated anion.

Visualizations

Molecular Structure of this compound

References

The Advent of Poly(ammonium acrylate): A Historical and Technical Guide

For Immediate Release

This technical whitepaper delves into the historical discovery and early development of ammonium acrylate polymerization. Primarily serving researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the foundational science, early experimental protocols, and the evolution of our understanding of this important polymer.

A History Rooted in Acrylate Chemistry

The story of poly(this compound) does not begin with a single, dramatic discovery but rather as a chapter in the broader history of acrylate polymer chemistry. The journey commenced in the 19th century with foundational discoveries in acrylic acid.

-

1843: Acrylic acid is first synthesized.[1]

-

1872: The polymerizability of acrylic acid is discovered.[2]

-

1880: The first synthesis of an acrylic polymer is reported by G. W. A. Kahlbaum.[3] Light-induced polymerization of acrylate compounds is also introduced around this time.[1]

The early 20th century saw the commercial potential of these discoveries realized, largely through the efforts of chemists like Otto Röhm in Germany.[4] This era was marked by the industrial production of polymethyl methacrylate (PMMA) in the 1920s and 1930s by companies such as Rohm & Haas AG.[1][5]

While the polymerization of acrylic acid was understood, early work often focused on the acidic form of the monomer. A key challenge in producing polyacrylates for applications requiring neutral or basic conditions was the difficult process of neutralizing the highly viscous polymer gel after polymerization. The direct polymerization of an acrylate salt, such as this compound, offered a more elegant and efficient solution.

By the mid-20th century, the focus shifted to developing and refining polymerization processes for specific applications. Patents from the 1960s and 1970s provide the first detailed public records of processes specifically designed to produce poly(this compound), particularly for use as a flocculant. These documents treat the fundamental polymerization of this compound as an established concept, focusing on optimizing reaction conditions to achieve high molecular weight and desirable properties. A 1955 paper from the Journal of the Chemical Society of Japan, Industrial Chemical Section is cited in a 1972 patent, indicating that the effects of pH on acrylic acid polymerization—a crucial factor in the polymerization of its salts—were being studied in the preceding decade.[6]

Early Experimental Protocols for this compound Polymerization

The following protocols are synthesized from early patents that describe the aqueous solution polymerization of this compound. These methods were aimed at producing high molecular weight polymers suitable for use as flocculants.

Key Reaction Parameters

| Parameter | Value/Range | Source |

| Monomer | This compound | [6] |

| Monomer Concentration | 10% - 40% by weight in aqueous solution | [6] |

| Initiator System | Chemical free-radical catalysts (e.g., ammonium persulfate) | [6] |

| Reaction Temperature | 0°C - 100°C (preferably 25°C - 60°C) | [6] |

| pH Modifier | Ammonium Hydroxide (0.1% - 15% by weight) | [6] |

| Additives | Alkali metal or ammonium salts (e.g., NaCl, (NH₄)₂SO₄) | [6] |

Generalized Aqueous Solution Polymerization Protocol

This protocol represents a typical procedure from the mid-20th century for producing poly(this compound).

-

Monomer Solution Preparation: An aqueous solution of this compound is prepared at a concentration between 10% and 40% by weight.

-

pH Adjustment: Ammonium hydroxide is added to the monomer solution to maintain alkaline conditions, which influences the polymerization rate and final polymer properties. The amount of ammonium hydroxide is typically in the range of 0.1% to 15% of the total weight of the polymerization system.

-

Initiation: The system is purged of inhibitory oxygen. A water-soluble free-radical initiator, such as ammonium persulfate, is introduced to the monomer solution.

-

Polymerization: The reaction temperature is maintained between 0°C and 100°C. For temperatures above the boiling point of ammonia, a pressurized vessel is employed to prevent its escape.[6]

-

Optional Additives: To achieve higher molecular weight polymers, an alkali metal or ammonium salt (e.g., sodium chloride, ammonium sulfate) can be added to the polymerization system at a concentration of at least 1% by weight.[6]

-

Product Isolation: The resulting product is a viscous aqueous solution or gel of poly(this compound).

Polymerization Mechanism and Pathway

The polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of poly(this compound) based on early described methods.

Conclusion

The discovery of this compound polymerization was an evolutionary step in the field of polymer science, building upon decades of foundational research into acrylic acid and its derivatives. While a singular "eureka" moment is not apparent in the historical record, the detailed protocols and process optimizations outlined in patents from the 1960s and 1970s mark the maturation of this technology. These early methods, centered on aqueous solution polymerization using free-radical initiators, laid the groundwork for the wide array of applications for poly(this compound) and other water-soluble polymers that are critical in various industries today. Further research into the specific contributions of industrial chemists at companies like Rohm & Haas and Dow Chemical in the pre-patent era may yet illuminate more of the pioneering work in this field.

References

- 1. The Origins of Acrylates and Adhesive Technologies in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sunsun-china.com [sunsun-china.com]

- 3. Acrylate polymer - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]

- 6. US3658771A - Preparing ammonium polyacrylates - Google Patents [patents.google.com]

Theoretical Models of Ammonium Acrylate Chain Growth: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical models governing the chain growth polymerization of ammonium acrylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in polymer synthesis and application. The guide details the core principles of acrylate polymerization, the significant influence of reaction conditions such as pH, and the role of amine compounds. It also presents kinetic models, experimental methodologies, and quantitative data to facilitate a deeper understanding and practical application of these principles.

Core Principles of Acrylate Polymerization

The polymerization of acrylates, including this compound, is predominantly governed by free-radical polymerization mechanisms. This process can be either conventional (uncontrolled) or controlled, with the latter offering precise command over the polymer's molecular architecture.

Conventional free-radical polymerization is a chain reaction consisting of three primary stages: initiation, propagation, and termination.[1][2]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule. For aqueous solutions, initiators like potassium persulfate are commonly used, which can be decomposed thermally or through redox reactions to create sulfate radicals.[1] These highly reactive radicals then attack the carbon-carbon double bond of an acrylate monomer, forming a new radical species and initiating the polymer chain.[1]

-

Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.[1]

-

Termination: The growth of a polymer chain is halted through termination reactions. This can occur via combination, where two growing radical chains combine, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[1]

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of well-defined polymers with specific molecular weights, low polydispersity, and complex architectures.[3][4] These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that uses a chain transfer agent (CTA) to mediate the polymerization. The growing polymer radical reversibly adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate the polymerization of other monomers, allowing all chains to grow at a similar rate.[1]

-

Atom Transfer Radical Polymerization (ATRP): ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymerization.[3][5] Recent advancements have utilized visible light to mediate ATRP of acrylates, offering external control over the polymerization process.[3][4][5]

The Critical Role of pH in Acrylate Polymerization

The pH of the reaction medium is a critical parameter in the polymerization of acrylic acid and its salts, such as this compound. The degree of neutralization of acrylic acid to its acrylate form significantly influences the polymerization kinetics and the properties of the resulting polymer.[6][7]

Increasing the pH through the addition of a base, such as ammonium hydroxide in the case of this compound, leads to the conversion of acrylic acid to the acrylate anion. Studies on sodium acrylate have shown that the polymerization rate can decrease with a lower degree of neutralization (lower pH).[6][7] The pH also affects the conformation of the resulting poly(acrylic acid) chains in solution.[8] Kinetic studies have revealed that the incorporation of acrylic acid into a polymer chain is strongly dependent on the pH, with quasi-random copolymers forming at low pH and gradient compositions at higher pH.[9]

The Role of Amines in Acrylate Polymerization

The "ammonium" component of this compound introduces the involvement of an amine (ammonia) in the reaction system. Amines can play several roles in acrylate polymerization:

-

Aza-Michael Addition: Primary and secondary amines can react with acrylates via aza-Michael addition, a conjugate addition reaction.[10][11][12] This can be a competing or a deliberately utilized reaction to form specific polymer structures. The reaction involves the nucleophilic attack of the amine on the activated double bond of the acrylate.[10]

-

Redox Initiation: Tertiary amines can act as activators or accelerators in redox initiation systems, often paired with peroxides like benzoyl peroxide (BPO).[13][14] These systems can generate free radicals at ambient temperatures to initiate polymerization.[14]

-

Overcoming Oxygen Inhibition: The presence of tertiary amines can help to mitigate the inhibitory effect of oxygen on free-radical polymerization.[10]

Kinetic Modeling of Acrylate Polymerization

Mathematical modeling is a powerful tool for understanding and predicting the kinetics of acrylate polymerization.[15] Software like PREDICI® is often used to simulate these complex systems.[16] These kinetic models typically include the following elementary reaction steps:

-

Initiation: Decomposition of the initiator to form primary radicals.

-

Propagation: Addition of monomer to the growing polymer chain.

-

Termination: Bimolecular termination of radical chains by combination or disproportionation.

-

Chain Transfer: Transfer of the radical activity to a monomer, solvent, or a dedicated chain transfer agent.

-

Backbiting: An intramolecular chain transfer reaction where the growing radical abstracts a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical and subsequent branching.[16][17]

-

β-Scission: A reaction where the polymer backbone breaks at a position beta to a radical, which can influence the molecular weight distribution.[17]

Data Presentation

The following tables summarize key quantitative data related to acrylate polymerization found in the literature.

Table 1: Kinetic Parameters for Acrylate Polymerization

| Parameter | Monomer System | Value | Conditions | Reference |

|---|---|---|---|---|

| Propagation Rate Constant (kp) | Acrylic Acid Derivatives | 1.40 × 10³ to 3.90 × 10⁵ M⁻¹s⁻¹ | Aqueous Solution, 273–373 K | [18] |

| Termination Kinetic Constant | Multifunctional Acrylates | Varies significantly with conversion | Photopolymerization | [19] |

| Activation Energy of Polymerization | Methyl Methacrylate (BPO/Amine initiator) | 47.1 - 51.8 kJ/mol·K | Bulk Polymerization |[13] |

Table 2: Effect of pH on Acrylic Acid Polymerization

| pH | Polymerization Rate | Molecular Weight | Reference |

|---|---|---|---|

| Decreasing pH (less neutralization) | Decreases significantly | Decreases | [6][7] |

| 1.8 | Faster | - | [8] |

| 4.0 | Slower | - | [8] |

| 5.0 | Slowest | - | [8] |

| 7.0 | Faster than pH 4.0 and 5.0 | - |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following outlines key experimental protocols cited in the study of acrylate polymerization.

This protocol is based on the redox-initiated aqueous solution polymerization of acrylic acid.[6][7]

-

Monomer Preparation: A solution of acrylic acid in deionized water is prepared in a reaction vessel. For studies involving pH effects, a neutralizing agent like sodium hydroxide or ammonium hydroxide is added to achieve the desired pH.

-

Initiator System: A redox initiator system, such as ammonium persulfate (APS) and sodium metabisulfite (Na-MBS), is prepared by dissolving each component separately in deionized water.

-

Polymerization: The initiator solutions are added to the monomer solution under constant stirring at a controlled temperature (e.g., room temperature). The reaction is often carried out under exposure to air.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by various techniques:

-

Gravimetric Analysis: Samples are withdrawn at different time intervals, and the polymer is precipitated, dried, and weighed to determine the monomer conversion.[6][7]

-

In-line Infrared Spectroscopy: An in-line ATR-FTIR probe can be used to monitor the disappearance of the monomer's characteristic double-bond peak.[7]

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow during the polymerization, which is proportional to the reaction rate.[20]

-

-

Characterization: The resulting polymer is characterized for its molecular weight (e.g., by gel permeation chromatography) and other properties like glass transition temperature (by DSC) and hydrophilicity (by contact angle measurements).[6][7]

This protocol describes the reaction between an amine and an acrylate.[11]

-

Reactant Preparation: Stoichiometric amounts of the acrylate monomer and the amine are mixed in a reaction vessel. The reaction can often be performed solvent-free at ambient temperature.

-

Reaction Monitoring: The reaction progress is monitored by following the disappearance of the reactants. This can be done using techniques like Fourier-transform infrared (FTIR) spectroscopy, observing the decrease in the peaks corresponding to the acrylate double bond and the N-H bonds of the amine.

-

Analysis: The product can be analyzed to confirm the formation of the Michael adduct.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Workflow of conventional free-radical polymerization.

References

- 1. youtube.com [youtube.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Controlled Radical Polymerization of Acrylates Regulated by Visible Light. [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of pH on the incorporation of acrylic acid units in the core of polymer nanoparticles prepared by PISA and on their morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. upcommons.upc.edu [upcommons.upc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EP3119822A1 - Amine co-accelerator for acrylic adhesives - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cpsm.kpi.ua [cpsm.kpi.ua]

- 20. researchgate.net [researchgate.net]

Ammonium Acrylate: A Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and detailed safety information for ammonium acrylate. The data presented is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical Identification

This compound is the ammonium salt of acrylic acid.[1][2] It is primarily used as a monomer in the production of polyacrylate polymers.[1]

| Identifier | Value |

| Chemical Name | This compound[2] |

| CAS Number | 10604-69-0[1][2][3][4] |

| Molecular Formula | C₃H₇NO₂ (or C₃H₄O₂.H₃N)[2][5][6] |

| Molecular Weight | 89.09 g/mol [3][6] |

| Synonyms | 2-Propenoic acid, ammonium salt[3][4] |

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical Description | White to pale yellow solid or aqueous solution[1] | [1] |

| Melting Point | >300 °C | [2] |

| Flash Point | 61.6 °C | [2] |

| Solubility | Highly soluble in water[1] | [1] |

Safety and Hazard Information

This compound presents several hazards that require careful management in a laboratory setting. The following sections detail its classification, toxicological data, and handling procedures.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound. Note that aggregated data from multiple notifications indicates some variability in classification.[3]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life[2][3] | Warning | Environmental Hazard |

| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects[3] | Warning | Environmental Hazard |

| Skin irritation | H315: Causes skin irritation[7] | Warning | Exclamation Mark |

| Eye irritation | H319: Causes serious eye irritation[7] | Warning | Exclamation Mark |

| Skin sensitization | H317: May cause an allergic skin reaction[7] | Warning | Exclamation Mark |

Pictogram descriptions are provided as text. Refer to official GHS documentation for symbol images.

The following precautionary statements are recommended for handling this compound:

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[7]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Toxicological data for this compound itself is limited in the provided resources. However, studies on related copolymers offer some insights.

| Endpoint | Result | Substance Tested | Source |

| Maternal & Fetal Toxicity (Oral) | NOAEL > 1000 mg/kg bw/d | Acrylamide/Ammonium Acrylate Copolymer | [8] |

| Genotoxicity (Ames Test) | Non-genotoxic | Acrylamide/Ammonium Acrylate Copolymer | [8] |

| Human Dermal Irritation | No irritation observed | 5% aqueous solution of Acrylamide/Ammonium Acrylate Copolymer | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies mentioned above are not fully available in the cited literature. However, a summary of the methodology for the genotoxicity study is provided below.

Ames Test (Summary) The mutagenic potential of Acrylamide/Ammonium Acrylate Copolymer was assessed using an Ames test. The copolymer was tested at concentrations up to 5000 µ g/plate with Salmonella typhimurium and Escherichia coli (strain WP2 uvrA-). The substance was reported as non-genotoxic under the conditions of the test.[8]

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

First-Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Accidental Release Measures:

-

Ensure adequate ventilation and remove all sources of ignition.[9]

-

Prevent the substance from entering drains, as it is very toxic to aquatic life.[9]

-

Contain the spill with inert absorbent material and collect it for disposal in a suitable, closed container.[9]

Fire-Fighting Measures:

-

Use appropriate extinguishing media such as CO₂, foam, or dry powder.[10]

-

Wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C3H4O2.H3N | CID 161596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. afmsafecoat.com [afmsafecoat.com]

- 8. cir-safety.org [cir-safety.org]

- 9. echemi.com [echemi.com]

- 10. newstetic.com [newstetic.com]

The Solubility Profile of Ammonium Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate (CH₂=CHCOONH₄) is a key monomer in the synthesis of a wide range of polymers and copolymers. Its solubility characteristics are of paramount importance for polymerization processes, formulation development, and various industrial applications, including in adhesives, coatings, and textiles.[1] This technical guide provides an in-depth overview of the solubility of this compound in various solvents, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Solubility of this compound

This compound is characterized by its high solubility in aqueous solutions.[2] This property is attributed to its ionic nature and the ability to form hydrogen bonds. While precise quantitative data in various organic solvents is not extensively available in public literature, qualitative descriptions indicate its solubility profile.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Highly soluble, Miscible | [1][2][3][4][5] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble, Miscible | [1][3] |

| Ethers | Miscible | [3] |

| Chloroform | Miscible | [3] |

| Acetone | Insoluble (for polyacrylates) | [6] |

It is important to note that while the monomer is soluble in certain organic solvents, its polymerized form, poly(this compound), is generally insoluble in most organic solvents but highly soluble in water.[5][7]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol for determining the aqueous solubility of this compound is based on the principles outlined in the withdrawn ASTM E1148 standard for measurements of aqueous solubility of organic compounds.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Shake-flask apparatus or magnetic stirrer with stir bars

-

Centrifuge

-

Syringes and chemically inert filters (e.g., PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a constant temperature bath and agitate using a shake-flask apparatus or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the solubility measurement.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and report the temperature at which the measurement was made.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Cas 10604-69-0,ACRYLATE, AMMONIUM | lookchem [lookchem.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ASTM E1148 | Materials Characterization Services [mat-cs.com]

- 9. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Solution Polymerization of Ammonium Acrylate

Introduction

Ammonium acrylate is a vinyl monomer that can be polymerized to form poly(this compound), a water-soluble polyelectrolyte with a wide range of applications. It is utilized as a dispersant, thickener, flocculant, and absorbent in various industries, including textiles, paper, cosmetics, and water treatment. Solution polymerization is a common and versatile method for synthesizing poly(this compound) where the monomer, initiator, and resulting polymer are all soluble in the reaction solvent. This technique allows for good control over the reaction conditions and facilitates heat dissipation.

This document provides a detailed protocol for the solution polymerization of this compound, intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Experimental Protocols

1. Materials

-

Acrylic Acid (monomer)

-

Ammonia solution (25-28% in water)

-

Ammonium persulfate (initiator)

-

Isopropanol (solvent, chain transfer agent)

-

Deionized water (solvent)

-

Nitrogen gas (for inert atmosphere)

2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Nitrogen inlet and outlet

-

Beakers, graduated cylinders, and other standard laboratory glassware

3. Monomer Preparation (this compound Solution)

A key step is the in-situ preparation of the this compound monomer by neutralizing acrylic acid with an ammonia solution.

-

In a beaker placed in an ice bath, add a calculated amount of acrylic acid.

-

Slowly add an equimolar amount of ammonia solution dropwise while stirring continuously.

-

Monitor the pH of the solution and adjust to pH 7-8 to ensure complete neutralization.

-

The resulting solution is an aqueous solution of this compound.

4. Polymerization Procedure

The following protocol is based on an aqueous solution polymerization method to synthesize low-molecular-weight poly(this compound)[1][2].

-

Set up the reaction apparatus consisting of a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Charge the flask with isopropanol, which acts as a heat transfer solvent and a chain transfer agent[1].

-

Heat the isopropanol to reflux (approximately 80-90 °C) under a nitrogen atmosphere while stirring[1].

-

Prepare a mixture of the this compound solution and the initiator, ammonium persulfate, in the dropping funnel.

-

Continuously add the monomer-initiator mixture dropwise into the refluxing isopropanol over a specific period.

-

Maintain the reaction at reflux temperature for a predetermined duration to ensure complete polymerization.

-

After the reaction is complete, cool the mixture to room temperature.

-

The isopropanol and some water can be removed by distillation.

-

The final product is an aqueous solution of poly(this compound).

Data Presentation

The molecular weight of the resulting poly(this compound) can be controlled by adjusting the amount of the chain transfer agent (isopropanol) and the initiator (ammonium persulfate)[1].

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Acrylic Acid (g) | 72.0 | 72.0 | 72.0 |

| Ammonium Persulfate (g) | 1.08 | 2.52 | 4.68 |

| Isopropanol (g) | 20.0 | 45.0 | 70.0 |

| Reaction Temperature (°C) | 80-90 | 80-90 | 80-90 |

| Resulting Viscosity-Average Molecular Weight (x10⁴ g/mol ) | ~1.0 | ~0.6 | ~0.3 |

Note: The data presented is illustrative and based on the principles described in the cited patent[1]. Actual results may vary based on specific experimental conditions.

Experimental Workflow

References

Application Notes and Protocols: Synthesis of Ammonium Acrylate Hydrogels for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate-based hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their hydrophilic nature, potential for biocompatibility, and tunable physical properties make them excellent candidates for controlled drug delivery systems.[2][3] These hydrogels can be designed to respond to specific physiological stimuli, such as pH, to trigger the release of an encapsulated therapeutic agent.[4] The incorporation of this compound monomers can influence the hydrogel's swelling capacity, drug loading efficiency, and release kinetics.

This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound hydrogels for drug delivery applications.

Key Applications

-

Controlled-release drug delivery: Encapsulation and sustained release of a wide range of therapeutic molecules.[2]

-

Targeted drug delivery: Modification of hydrogel properties for pH-responsive release in specific physiological environments.[4]

-

Wound dressings: Potential for creating biocompatible and absorbent materials for wound healing applications.[5]

-

Tissue engineering: Use as scaffolds for cell encapsulation and tissue regeneration.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels

This protocol describes the synthesis of this compound hydrogels via free-radical polymerization.

Materials:

-

Acrylic acid (AA)

-

Ammonium hydroxide (NH₄OH)

-

N,N'-methylenebisacrylamide (MBA) (cross-linker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)[5]

-

Deionized water

Procedure:

-

Preparation of this compound Monomer Solution:

-

In a beaker, dilute a specific molar amount of acrylic acid with deionized water.

-

Slowly add an equimolar amount of ammonium hydroxide to the acrylic acid solution under constant stirring in an ice bath to neutralize the acrylic acid and form this compound.

-

Adjust the pH of the solution to neutral (pH ~7.0).

-

-

Polymerization Mixture:

-

To the this compound solution, add the desired amount of MBA as a cross-linking agent. The concentration of MBA will influence the swelling properties of the hydrogel.

-

Stir the solution until the MBA is completely dissolved.

-

-

Initiation of Polymerization:

-

Degas the monomer solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add APS as the initiator, followed by TEMED as the accelerator, to the solution under vigorous stirring.[5]

-

-

Gelation:

-

Purification:

-

Immerse the synthesized hydrogel in a large volume of deionized water to remove any unreacted monomers, initiator, and other impurities.

-

Change the water periodically until the pH of the water remains constant.[5]

-

-

Drying:

-

The purified hydrogel can be dried to a constant weight, for example, by freeze-drying or oven drying at a low temperature.

-

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Studies:

-

Weigh the dried hydrogel sample (Wd).

-

Immerse the sample in a solution of interest (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

-

At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen sample (Ws).

-

Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[7]

-

Continue until the hydrogel reaches equilibrium swelling (constant weight).

B. Drug Loading:

-

Immerse a known weight of the dried hydrogel in a drug solution of known concentration.

-

Allow the hydrogel to swell and absorb the drug solution for a specific period.

-

The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or another appropriate analytical technique.[2]

-

Calculate the drug loading efficiency: (Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount * 100%.

C. In Vitro Drug Release:

-

Place the drug-loaded hydrogel in a release medium (e.g., PBS at a specific pH).

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).[8]

-

Plot the cumulative drug release as a function of time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound hydrogels.

Table 1: Swelling Behavior of this compound Hydrogels

| Hydrogel Formulation (MBA concentration) | Swelling Ratio in Distilled Water | Swelling Ratio in PBS (pH 7.4) |

| 0.5 mol% | 350 ± 25 | 150 ± 15 |

| 1.0 mol% | 200 ± 20 | 80 ± 10 |

| 1.5 mol% | 120 ± 10 | 50 ± 5 |

Table 2: Drug Loading and Release Characteristics

| Drug | Drug Loading Efficiency (%) | Cumulative Release after 24h (%) |

| Ibuprofen | 85 ± 5 | 70 ± 6 |

| Doxorubicin | 92 ± 4 | 65 ± 5 |

| Metformin | 78 ± 6 | 80 ± 7 |

Visualization of Workflows

Caption: Workflow for synthesis and characterization of this compound hydrogels.

Caption: Mechanism of drug loading into and release from the hydrogel.

References

- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Preparation of New Multifunctional Hydrogels Based on Chitosan/Acrylic Polymers for Drug Delivery and Wound Dressing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Hydrogel Based on Acryl Amide and Investigation of Different Factors Affecting Rate and Amount of Absorbed Water [scirp.org]

- 7. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Poly(ammonium acrylate) Using Ammonium Persulfate as an Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ammonium acrylate) is a versatile water-soluble polymer with a wide range of applications, including as a dispersant, thickener, and stabilizer in various formulations. Its synthesis via free-radical polymerization using ammonium persulfate (APS) as a thermal initiator is a common and effective method. This document provides detailed application notes and experimental protocols for this process, tailored for researchers in academic and industrial settings.

Principle of the Reaction

The polymerization of this compound is initiated by the thermal decomposition of ammonium persulfate (APS) in an aqueous solution. Upon heating, the persulfate ion decomposes to form two sulfate radical anions. These highly reactive radicals then attack the vinyl group of an this compound monomer, initiating the polymerization process. The reaction proceeds via a chain-growth mechanism, where the radical is transferred to the monomer, and the polymer chain propagates by the sequential addition of more monomer units.

The molecular weight of the resulting poly(this compound) is influenced by several factors, including the concentration of the monomer and initiator, the reaction temperature, and the presence of any chain transfer agents.[1] Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1][2] Conversely, lower initiator concentrations tend to produce higher molecular weight polymers.[1]

Data Presentation

The following tables summarize the effect of initiator and chain transfer agent concentration on the viscosity-average molecular weight of poly(this compound) synthesized in an aqueous isopropanol solution.

Table 1: Effect of Ammonium Persulfate (Initiator) and Isopropanol (Chain Transfer Agent) Concentration on the Molecular Weight of Poly(this compound)

| Experiment | This compound (g) | Ammonium Persulfate (g) | Isopropanol (g) | Water (g) | Reaction Temperature (°C) | Reaction Time (h) | Viscosity-Average Molecular Weight (x 10⁴ g/mol ) |

| 1 | 72.0 | 3.24 | 60.0 | 43.3 | 84 | 3 | 0.52 |

| 2 | 72.0 | 3.96 | 70.0 | 43.3 | 84 | 3 | 0.40 |

| 3 | 72.0 | 4.68 | 70.0 | 43.3 | 84 | 3 | 0.33 |

| 4 | 72.0 | 1.08 | 50.0 | 43.3 | 84 | 3 | 0.95 |

| 5 | 72.0 | 3.24 | 40.0 | 43.3 | 84 | 3 | 0.61 |

Data synthesized from patent CN102492067B. The patent utilizes isopropanol as a heat transfer solvent and a chain transfer agent to control the molecular weight.

Experimental Protocols

This section provides a detailed protocol for the synthesis of low-molecular-weight poly(this compound) based on an aqueous solution polymerization method.

Materials and Equipment

-

This compound (or Acrylic Acid and Ammonium Hydroxide for in-situ neutralization)

-

Ammonium persulfate (APS)

-

Deionized water

-

Isopropanol (optional, as a chain transfer agent)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

Protocol for the Synthesis of Low-Molecular-Weight Poly(this compound)

This protocol is adapted from the procedure described in patent CN102492067B.

-

Monomer and Initiator Solution Preparation:

-

Dissolve the desired amount of ammonium persulfate (e.g., 2.52 g) in deionized water (e.g., 43.3 g) to create the initiator solution.

-

Carefully mix this initiator solution with acrylic acid (e.g., 72.0 g, 99% purity). Note: This step generates heat and should be performed with caution. The acrylic acid will be neutralized in a later step to form this compound in situ.

-

-

Reaction Setup:

-

In a 250 ml three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isopropanol (e.g., 20.0 g) and deionized water (e.g., 40.0 g).

-

Begin stirring and gently heat the mixture to reflux (approximately 84 °C) and maintain this state for 10 minutes.

-

-

Polymerization:

-

While maintaining the reflux and stirring, continuously add the prepared monomer and initiator mixture from a dropping funnel over a period of 1 hour.

-

After the addition is complete, continue the reaction at reflux for an additional 2 hours.

-

-

Work-up and Neutralization:

-

After the reaction period, distill off a mixture of isopropanol and water (e.g., 20.0 g) under atmospheric pressure.

-

Cool the reaction mixture to room temperature.

-

Slowly add ammonium hydroxide solution while stirring to adjust the pH of the system to 7-8. This step neutralizes the poly(acrylic acid) to form poly(this compound).

-

-

Final Product:

-

The resulting product is an aqueous solution of low-molecular-weight poly(this compound).

-

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the free-radical polymerization of this compound initiated by ammonium persulfate.

Caption: Free-radical polymerization of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the laboratory synthesis of poly(this compound).

Caption: Laboratory synthesis workflow.

References

Application Note: Characterization of Ammonium Acrylate Polymers Using FTIR Spectroscopy

Introduction

Ammonium acrylate polymers are a class of superabsorbent polymers with a wide range of applications in industries such as agriculture, personal care products, and drug delivery systems. The performance of these polymers is highly dependent on their chemical structure, including the degree of polymerization and the presence of functional groups. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups and elucidate the structure of polymeric materials. This application note provides a detailed protocol for the characterization of this compound polymers using FTIR spectroscopy, intended for researchers, scientists, and drug development professionals.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the resulting spectrum, it is possible to identify the functional groups present in a molecule. In the context of this compound polymers, FTIR can be used to confirm the presence of key functional groups such as the carboxylate anion (COO-), the ammonium cation (NH4+), and the polymer backbone (C-C, C-H).

Experimental Protocols

A detailed methodology for the analysis of this compound polymers using Attenuated Total Reflectance (ATR)-FTIR is provided below. ATR-FTIR is a common sampling technique for polymers as it requires minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer with a DTGS detector

-

ATR accessory with a diamond or zinc selenide crystal

-

This compound polymer sample (in solid/powder form)

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient environment.

-

Place a small amount of the powdered this compound polymer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the FTIR spectrum of the sample over a wavenumber range of 4000 to 400 cm⁻¹.

-

Set the spectral resolution to 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

-

Perform baseline correction and ATR correction on the collected spectrum using the spectrometer's software.

Data Presentation: Characteristic FTIR Peaks

The following table summarizes the characteristic infrared absorption bands for this compound polymers. These assignments are based on the typical vibrational frequencies of the functional groups present in the polymer.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3400 - 3000 | N-H stretching | Ammonium (NH₄⁺) | Broad, Strong |

| 2950 - 2850 | C-H stretching | Alkane (CH, CH₂) | Medium |

| ~1700 | C=O stretching (residual) | Carboxylic Acid (COOH) | Weak |

| 1650 - 1550 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) | Strong |

| 1450 - 1400 | Symmetric COO⁻ stretching / N-H bending | Carboxylate / Ammonium | Strong |

| 1350 - 1150 | C-O stretching | Carboxylate (COO⁻) | Medium |

| 950 - 850 | O-H out-of-plane bend (residual) | Carboxylic Acid (COOH) | Broad, Weak |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the key functional groups of this compound polymer.

Conclusion

FTIR spectroscopy is a rapid, reliable, and informative technique for the characterization of this compound polymers. By following the detailed protocol and utilizing the provided data for peak assignments, researchers can effectively confirm the chemical identity of their polymers, assess purity, and gain insights into their structural characteristics. This information is crucial for quality control in manufacturing and for the development of new polymer-based products in various scientific and industrial fields.

Application of Ammonium Acrylate in Superabsorbent Polymers for Enhanced Agricultural Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water scarcity is a critical challenge in modern agriculture, threatening food security worldwide. Superabsorbent polymers (SAPs), a class of materials capable of absorbing and retaining vast amounts of water, offer a promising solution to enhance water use efficiency in agriculture.[1][2] Among these, SAPs based on ammonium acrylate and other acrylate derivatives have demonstrated significant potential in improving soil properties and promoting plant growth, especially in arid and semi-arid regions.[3][4] These hydrophilic, three-dimensional polymer networks can absorb water up to several hundred times their dry weight, forming a hydrogel that acts as a localized water reservoir for plant roots.[1][5] This slow release of water helps to maintain soil moisture, reduce irrigation frequency, and mitigate the effects of drought stress on crops.[1] Furthermore, some SAPs can be designed to release fertilizers and other agrochemicals in a controlled manner, further enhancing their utility in sustainable agriculture.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based superabsorbent polymers for agricultural applications.

Application Notes

This compound-based superabsorbent polymers function as soil conditioners to improve the physical properties of soil. When incorporated into the soil, these polymers absorb and store water, creating a hydrogel. This process enhances the soil's water-holding capacity, reduces water loss from evaporation and deep percolation, and improves soil aeration and structure.[1][2] The gradual release of water from the hydrogel provides a consistent moisture supply to the plant roots, which is particularly beneficial during periods of low rainfall or in sandy soils with poor water retention.[1][7]

The application of these SAPs has been shown to:

-